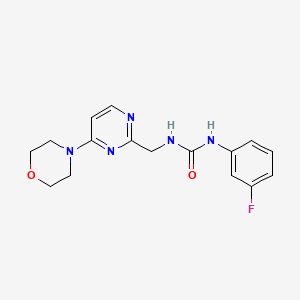
1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. It is a potent inhibitor of several protein kinases, including the vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR). Due to its ability to inhibit these kinases, 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has been used in scientific research for its potential applications in cancer treatment and other diseases.
Mecanismo De Acción
1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibits several protein kinases, including 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea and PDGFR. These kinases play a crucial role in the growth and proliferation of cancer cells. By inhibiting these kinases, 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea can block the growth and spread of cancer cells.
Biochemical and Physiological Effects
1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can inhibit angiogenesis, which is the process by which new blood vessels are formed. This is important in cancer treatment, as tumors require a blood supply to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea in lab experiments is its potency as a kinase inhibitor. This allows for the study of the role of these kinases in cancer growth and proliferation. However, a limitation of using this compound is its potential toxicity. Careful handling and dosing are required to minimize any adverse effects.
Direcciones Futuras
There are several future directions for the study of 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea. One direction is the development of new analogs that can target specific kinases more effectively. Additionally, the combination of 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the study of the potential applications of 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea in other diseases, such as cardiovascular disease, is an area of potential future research.
Métodos De Síntesis
The synthesis of 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea involves several steps. The first step is the reaction of 3-fluoroaniline with 2-chloro-4,6-dimethoxypyrimidine to form 3-fluoro-N-(2,4,6-trimethoxyphenyl)pyrimidin-2-amine. The second step involves the reaction of this intermediate with morpholine to form the final product, 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c17-12-2-1-3-13(10-12)20-16(23)19-11-14-18-5-4-15(21-14)22-6-8-24-9-7-22/h1-5,10H,6-9,11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFKHWNLKXKSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2903706.png)
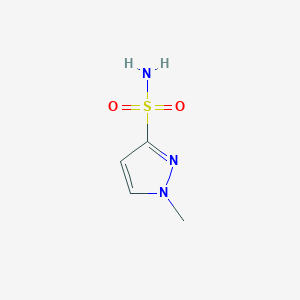
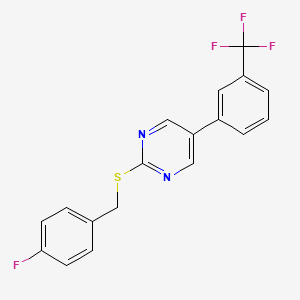
![3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2903713.png)
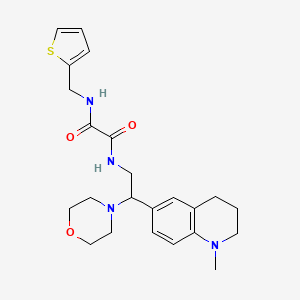
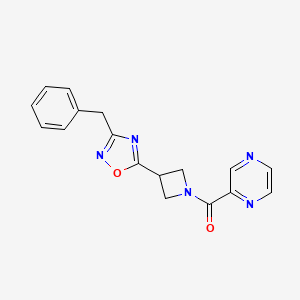

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2903717.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2903721.png)
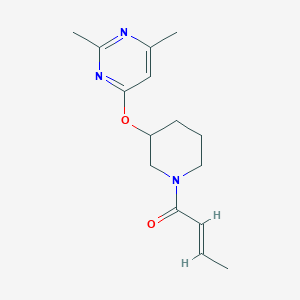
![2-(4-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2903725.png)
![N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2903726.png)

![3-Methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2903729.png)